molecular formula C22H19N3O2 B4130356 2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

Cat. No.: B4130356
M. Wt: 357.4 g/mol
InChI Key: WUPBXDSDNVCVLO-UHFFFAOYSA-N
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Description

2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine is a complex organic compound that features a pyridine ring substituted with methoxy, methylphenyl, and oxadiazolyl groups. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.

Properties

IUPAC Name

3-[2-methoxy-6-(4-methylphenyl)pyridin-3-yl]-5-(3-methylphenyl)-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O2/c1-14-7-9-16(10-8-14)19-12-11-18(22(23-19)26-3)20-24-21(27-25-20)17-6-4-5-15(2)13-17/h4-13H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUPBXDSDNVCVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC(=C(C=C2)C3=NOC(=N3)C4=CC=CC(=C4)C)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine typically involves multi-step organic reactions. A common approach might include:

    Formation of the pyridine ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the methoxy group: This can be done via methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the methylphenyl group: This can be achieved through Friedel-Crafts alkylation or acylation reactions.

    Formation of the oxadiazole ring: This involves cyclization reactions using hydrazides and carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production methods would scale up these synthetic routes, optimizing reaction conditions for yield and purity. This might involve continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques like chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound might undergo oxidation reactions, particularly at the methoxy or methyl groups, forming corresponding aldehydes or acids.

    Reduction: Reduction reactions could target the oxadiazole ring, potentially opening it to form amines or other derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the pyridine or phenyl rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like halogens for electrophilic substitution or organolithium compounds for nucleophilic substitution.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted pyridines, phenyl derivatives, and oxadiazole ring-opened products.

Scientific Research Applications

Chemistry

    Synthesis of novel materials: The compound could be used as a building block for creating new polymers or materials with specific electronic or optical properties.

Biology

    Biological activity: Compounds with similar structures are often investigated for their potential as pharmaceuticals, including anti-inflammatory, antimicrobial, or anticancer agents.

Medicine

    Drug development: The compound could be a lead compound in the development of new drugs targeting specific biological pathways.

Industry

    Material science: The compound might be used in the development of new materials for electronics, coatings, or other industrial applications.

Mechanism of Action

The mechanism of action would depend on the specific biological or chemical context. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity. The oxadiazole ring, in particular, is known to interact with various biological targets, potentially disrupting or enhancing specific pathways.

Comparison with Similar Compounds

Similar Compounds

    2-methoxy-6-(4-methylphenyl)pyridine: Lacks the oxadiazole ring, potentially altering its biological activity and chemical reactivity.

    3-(4-methylphenyl)-1,2,4-oxadiazole: Lacks the pyridine ring, which might affect its overall stability and reactivity.

Uniqueness

The unique combination of the pyridine ring with methoxy, methylphenyl, and oxadiazolyl groups in 2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine likely imparts distinct chemical and biological properties, making it a compound of interest for further research and development.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine
Reactant of Route 2
Reactant of Route 2
2-methoxy-6-(4-methylphenyl)-3-[5-(3-methylphenyl)-1,2,4-oxadiazol-3-yl]pyridine

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